molecular formula C11H11NO B1316032 8-Methoxy-4-Methylquinoline CAS No. 61703-95-5

8-Methoxy-4-Methylquinoline

Cat. No. B1316032
CAS RN: 61703-95-5
M. Wt: 173.21 g/mol
InChI Key: CGLOSACZKHEASF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Methoxy-4-Methylquinoline and its analogues has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular formula of 8-Methoxy-4-Methylquinoline is C11H11NO . The average mass is 173.211 Da and the monoisotopic mass is 173.084061 Da .


Chemical Reactions Analysis

The competitive adsorption of 8-Methoxy-4-Methylquinoline and its partially hydrogenated product, 4H-8-MQL, was studied over a selected Ru catalyst . The massive adsorption of 8-Methoxy-4-Methylquinoline hampers the further adsorption of 4H-8-MQL .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .

Synthetic Organic Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Industrial Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is used in the production of dyes, pharmaceuticals, and synthetic compounds .

Biological and Pharmaceutical Activities

Quinoline and its derivatives have shown potential biological and pharmaceutical activities . They have been used in the development of various therapeutic agents due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry, with its derivatives being a unique class of pharmacophores present in various therapeutic agents .

properties

IUPAC Name

8-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-7-12-11-9(8)4-3-5-10(11)13-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLOSACZKHEASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572767
Record name 8-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-4-Methylquinoline

CAS RN

61703-95-5
Record name 8-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methoxyaniline (1 g. 8.1 mmol.) in acetic acid (10 ml), activated silferc (1.3 g. ferric chloride 8.1 mmol) was added under nitrogen atmosphere. The reaction mixture was stirred for 5 minutes and methyl vinyl ketone (MVK) (0.62 g, 8.9 mmol) was added slowly over a period of 15 minutes. The reaction mixture was heated to 70° C. and maintained between 70-75° C. for one hour. Anhydrous zinc chloride (1.1 g. 8.1 mmol) was added and the reaction was further refluxed for two hours. The reaction mixture was cooled, filtered, basified with 10% NaOH solution, extracted with ethyl acetate (3×20 ml), dried over Na2SO4 and evaporated to give the product; Yield 60%.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
8.1 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methyl vinyl ketone
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
BS Rauckman, MY Tidwell, JV Johnson… - Journal of medicinal …, 1989 - ACS Publications
… 2-Chloro-8-methoxy-4-methylquinoline (10). 8-Methoxy4-methyl-2-quinolone ( )26 (3.93 g) was treated with 6 mL of POCl3 at 120 C for 2 h. The reaction mixture was poured on ice (100 …
Number of citations: 62 pubs.acs.org
F Ferretti, F Ragaini, R Lariccia, E Gallo… - Organometallics, 2010 - ACS Publications
… Starting from 2-aminoanisole, 8-methoxy-4-methylquinoline was first prepared by reaction with vinyl methyl ketone as previously described. The methoxy group was then hydrolyzed …
Number of citations: 65 pubs.acs.org
GM Badger, HP Crocker, BC Ennis… - Australian Journal of …, 1963 - CSIRO Publishing
… , reaction of o-anisidine and but-3-en-2-one at 50" gave crystalline 4-(2'-anisidino)butan-2-one (IV; R = 0CH3); and at 90" a mixture of this adduct and of 8-methoxy-4-methylquinoline (V…
Number of citations: 33 www.publish.csiro.au
C Praveen, PT Perumal - Synthesis, 2016 - thieme-connect.com
A room temperature and silver-free protocol for the formation of quinolines from 2-ethynylanilines through a dimerization event was achieved using a dinuclear gold catalyst, Au 2 (…
Number of citations: 31 www.thieme-connect.com
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com
AJ Wilkinson - 2004 - etheses.dur.ac.uk
A great deal of interest currently surrounds the development of electrophosphorescent materials, as they may exhibit efficiencies greater than the theoretical limit of 25% for purely …
Number of citations: 4 etheses.dur.ac.uk
BC Ranu, A Hajra, SS Dey, U Jana - Tetrahedron, 2003 - Elsevier
A convenient and efficient procedure for the synthesis of quinolines and dihydroquinolines has been developed by a simple one-pot reaction of anilines with alkyl vinyl ketones on the …
Number of citations: 147 www.sciencedirect.com

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